4-Methyl-1-nitro-2-(trifluoromethyl)benzene 4-Methyl-1-nitro-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 87617-21-8
VCID: VC2360981
InChI: InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol

4-Methyl-1-nitro-2-(trifluoromethyl)benzene

CAS No.: 87617-21-8

Cat. No.: VC2360981

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-nitro-2-(trifluoromethyl)benzene - 87617-21-8

Specification

CAS No. 87617-21-8
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
IUPAC Name 4-methyl-1-nitro-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Standard InChI Key XEQAJBVCRSOQEY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structure

4-Methyl-1-nitro-2-(trifluoromethyl)benzene is a substituted benzene with three functional groups: a methyl group, a nitro group, and a trifluoromethyl group. The compound has the following key identifiers:

ParameterInformation
IUPAC Name4-methyl-1-nitro-2-(trifluoromethyl)benzene
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.13 g/mol
CAS Number87617-21-8
Standard InChIInChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Standard InChIKeyXEQAJBVCRSOQEY-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)N+[O-])C(F)(F)F
PubChem Compound ID13455432

The compound has a benzene ring with the nitro group at position 1, the trifluoromethyl group at position 2, and the methyl group at position 4. This arrangement of substituents creates a unique electronic environment that influences its chemical behavior and applications.

Physical Properties

The physical properties of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene have been well-characterized, as summarized in the following table:

PropertyValue
Physical StateLiquid at room temperature
Density1.4±0.1 g/cm³
Boiling Point238.9±40.0 °C at 760 mmHg
Flash Point98.3±27.3 °C
Refractive Index1.476
Vapor Pressure0.1±0.5 mmHg at 25°C
LogP3.04
Polar Surface Area (PSA)45.82000

The relatively high boiling point is characteristic of aromatic compounds with multiple substituents. The LogP value of 3.04 indicates moderate lipophilicity , an important property for compounds used in pharmaceutical development. The presence of the trifluoromethyl group contributes significantly to the compound's lipophilic character.

Chemical Properties and Reactivity

Electronic Effects

The compound's reactivity is strongly influenced by the electronic effects of its substituents:

  • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing through both inductive and resonance effects, deactivating the benzene ring toward electrophilic aromatic substitution.

  • The nitro group (-NO₂) is also strongly electron-withdrawing, further deactivating the ring and directing substituents to the meta position in electrophilic aromatic substitution reactions.

  • The methyl group (-CH₃) is weakly electron-donating, partially counteracting the deactivating effects of the other substituents.

These combined electronic effects create an electron-deficient aromatic system with distinctive reactivity patterns.

Principal Reactions

The compound undergoes several important reactions that make it valuable as a synthetic intermediate:

Reduction of the Nitro Group

The nitro group can be reduced to an amine under various conditions:

  • Using iron/HCl at 95°C for 6-8 hours (yield ~85%)

  • Through catalytic hydrogenation with H₂ and Pd/C catalyst

  • With other reducing agents such as sodium sulfide or zinc in acidic conditions

This reduction produces 4-Methyl-2-(trifluoromethyl)aniline (CAS: 87617-23-0), a valuable intermediate for further transformations .

Electrophilic Aromatic Substitution

Despite the deactivating nature of the nitro and trifluoromethyl groups, the compound can undergo electrophilic aromatic substitution reactions under forcing conditions:

  • Bromination with Br₂/H₂SO₄ at 0-5°C

  • Further nitration with HNO₃/H₂SO₄ at elevated temperatures

Side-Chain Oxidation

The methyl group can be oxidized to a carboxylic acid:

  • Using KMnO₄ in basic conditions at 80-100°C

  • The reaction yields 4-nitro-2-(trifluoromethyl)benzoic acid

Synthesis Methods

Industrial Production

The industrial synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 4-methyl-2-(trifluoromethyl)toluene. This process utilizes a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions . The nitration process must be carefully managed to ensure selectivity for the desired isomer, as multiple positions on the ring could potentially undergo nitration.

A patent describes a process for preparing 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which involves 4-Methyl-1-nitro-2-(trifluoromethyl)benzene as an intermediate or precursor . The process is designed to be environmentally friendly and produce high yields.

Laboratory Scale Synthesis

On a laboratory scale, the compound can be synthesized through several routes:

  • Direct nitration of 4-methyl-2-(trifluoromethyl)benzene using a nitrating mixture at low temperature (0-5°C).

  • A two-step approach involving:

    • Introduction of the trifluoromethyl group to a toluene derivative using reagents like CF₃Cu or CF₃I

    • Subsequent selective nitration of the resulting trifluoromethylated toluene

Control of regioselectivity is critical in these syntheses, as multiple isomers can form. Temperature control and the ratio of reagents play crucial roles in determining the product distribution.

Applications

4-Methyl-1-nitro-2-(trifluoromethyl)benzene has several important applications across different fields:

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, containing both a nitro group and a trifluoromethyl group, makes it useful for introducing these functional groups into more complex molecules. The trifluoromethyl group is particularly valued in medicinal chemistry for:

  • Enhancing metabolic stability

  • Increasing lipophilicity

  • Improving binding selectivity to biological targets

Fungicidal Derivatives

4-Methyl-1-nitro-2-(trifluoromethyl)benzene is used in the synthesis of substituted phenoxyphenyl ketones and fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives . These compounds have important applications in agricultural chemistry as effective fungicides.

Building Block in Organic Synthesis

Beyond its specific applications, the compound serves as a versatile building block in organic synthesis due to its:

  • Multiple functional groups for derivatization

  • Potential for selective transformations

  • Ability to introduce fluorine-containing groups into complex molecules

Isomers and Related Compounds

Several isomers and structurally related compounds of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene have been reported in the literature:

Positional Isomers

CompoundCAS NumberKey Differences
4-Methyl-2-nitro-1-(trifluoromethyl)benzene154057-13-3Different arrangement of nitro and trifluoromethyl groups
1-Methyl-2-nitro-3-(trifluoromethyl)benzene92891-23-1Trifluoromethyl group at position 3
1-Methyl-4-nitro-2-(trifluoromethyl)benzene89976-12-5Alternative naming for similar structure

These isomers differ in the relative positions of the functional groups on the benzene ring, which significantly affects their physical properties and reactivity patterns .

Reduced Derivatives

4-Methyl-2-(trifluoromethyl)aniline (CAS: 87617-23-0) is the reduced form of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, where the nitro group has been converted to an amino group. This compound has its own set of applications in organic synthesis and pharmaceutical development .

Recent Research and Development

Recent research involving 4-Methyl-1-nitro-2-(trifluoromethyl)benzene has focused on improving its synthesis and exploring new applications:

Synthetic Improvements

A patent published in 2018 (EP3670492A1) describes an improved process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which is derived from 4-Methyl-1-nitro-2-(trifluoromethyl)benzene . Key improvements include:

  • In situ reactions without intermediate isolation

  • Environmentally friendly conditions

  • Higher yields (at least 70%, with some variations achieving over 90%)

  • Use of specific oxidants such as permanganates, perborates, percarbonates, peroxides, hypochlorites, or persulfates

Emerging Applications

The compound's unique structural features make it valuable in emerging fields:

  • As a precursor for fluorinated materials with applications in electronics and materials science

  • In the development of PET imaging agents, where fluorine-18 labeled analogs might serve as diagnostic tools

  • In agrochemical research, particularly for fungicide and insecticide development

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